5-Acetamido-2-aminobenzoic acid

Catalog No.
S751095
CAS No.
50670-83-2
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetamido-2-aminobenzoic acid

CAS Number

50670-83-2

Product Name

5-Acetamido-2-aminobenzoic acid

IUPAC Name

5-acetamido-2-aminobenzoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

GSOHXJQXAKNJES-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Synthesis and Characterization:

5-Acetamido-2-aminobenzoic acid (5-AABA) is a relatively rare organic compound with the molecular formula C₉H₁₀N₂O₃. While its natural occurrence and abundance are not well documented, it has been synthesized and characterized in various scientific studies. Researchers have employed different methods for its synthesis, including acylation of 2-aminobenzoic acid with acetic anhydride. Characterization techniques like infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been used to confirm the structure and purity of the synthesized 5-AABA [].

Potential Applications:

Despite limited research, some studies suggest potential applications of 5-AABA in various scientific fields:

  • Crystal engineering: 5-AABA has been explored as a potential building block for the design of supramolecular assemblies due to its functional groups that can participate in hydrogen bonding interactions.
  • Medicinal chemistry: The presence of both amine and amide functionalities in 5-AABA raises the possibility of investigating its potential biological activities. However, no substantial research has been reported regarding its specific therapeutic effects.

5-Acetamido-2-aminobenzoic acid, also known as 2-amino-5-acetamidobenzoic acid, is an organic compound with the molecular formula C₉H₁₀N₂O₃. It features an acetamido group attached to the benzene ring of an amino benzoic acid. This compound is characterized by its potential pharmacological properties, particularly in the realm of analgesics and anti-inflammatory agents. Its structure includes a carboxylic acid group, an amino group, and an acetamido group, which contribute to its biological activity and reactivity in various chemical processes .

Typical of compounds containing amino and carboxylic acid functionalities:

  • Acylation Reactions: The acetamido group can be modified through acylation, leading to various derivatives that may enhance biological activity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, potentially altering the compound's properties.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may have different solubility and bioactivity profiles.

These reactions are critical for synthesizing derivatives that may exhibit improved pharmacological properties .

Research indicates that 5-acetamido-2-aminobenzoic acid possesses significant biological activity. It has been studied for its analgesic effects, particularly in reducing pain in both central and peripheral models. In experimental settings, it has demonstrated effectiveness in reducing nociceptive responses in animal models through mechanisms involving cyclooxygenase inhibition . Additionally, it has shown potential anti-inflammatory properties by reducing edema formation induced by inflammatory agents .

The synthesis of 5-acetamido-2-aminobenzoic acid typically involves classical organic synthesis techniques:

  • Starting Materials: The synthesis often begins with 2-aminobenzoic acid.
  • Acetylation: The amino group of 2-aminobenzoic acid is acetylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Alternative methods may involve modifications to enhance yield or selectivity towards specific derivatives .

5-Acetamido-2-aminobenzoic acid finds applications primarily in pharmaceuticals due to its analgesic and anti-inflammatory properties. It serves as a precursor for developing more potent analgesics and anti-inflammatory drugs. Additionally, it is utilized in biochemical research for studying enzyme interactions and mechanisms related to pain pathways .

Studies on the interactions of 5-acetamido-2-aminobenzoic acid with biological targets have revealed its binding affinity for cyclooxygenase enzymes. Molecular docking studies indicate that this compound can effectively bind to cyclooxygenase-2 receptors, suggesting a mechanism for its analgesic activity . Furthermore, computational studies have predicted favorable pharmacokinetic properties, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with 5-acetamido-2-aminobenzoic acid. Here are a few notable examples:

Compound NameStructure DescriptionUnique Properties
5-Acetamido-2-hydroxybenzoic acidHydroxyl group addition on the benzene ringEnhanced anti-inflammatory activity
4-Acetamidobenzoic acidAcetamido group at para positionDifferent analgesic profile
5-Amino-2-nitrobenzoic acidNitro group instead of acetamidoPotentially higher toxicity

These compounds illustrate variations in functional groups that affect their biological activity and therapeutic applications. The unique combination of amino and acetamido groups in 5-acetamido-2-aminobenzoic acid contributes to its distinctive pharmacological profile compared to these similar compounds .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50670-83-2

Wikipedia

5-Acetamidoanthranilic acid

General Manufacturing Information

Benzoic acid, 5-(acetylamino)-2-amino-: INACTIVE

Dates

Modify: 2023-08-15

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